molecular formula C14H17ClN4 B2794178 4-Chloro-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline CAS No. 380157-81-3

4-Chloro-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline

Cat. No.: B2794178
CAS No.: 380157-81-3
M. Wt: 276.77
InChI Key: YQKRIMJFYVFGDR-UHFFFAOYSA-N
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Description

4-Chloro-N-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline is a nitrogen-rich heterocyclic compound characterized by a triazoloazepine core fused with a substituted aniline moiety. This structure combines the rigidity of the azepine ring with the electronic effects of the chlorine substituent, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-chloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4/c15-11-5-7-12(8-6-11)16-10-14-18-17-13-4-2-1-3-9-19(13)14/h5-8,16H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKRIMJFYVFGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline typically involves multiple stepsThe reaction conditions often involve the use of hydrazine hydrate (N2H4·H2O) in ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. specific industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the chlorine position .

Scientific Research Applications

Pharmaceutical Applications

Antidepressant Activity
Research indicates that compounds similar to 4-chloro-N-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline exhibit antidepressant properties. The triazoloazepine structure has been associated with modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that modifications in the triazole ring can enhance the efficacy of these compounds as antidepressants .

Anticancer Properties
Some derivatives of this compound have been investigated for their anticancer activities. In vitro studies have demonstrated that triazolo compounds can induce apoptosis in cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases that are crucial for cancer cell survival and proliferation .

Agrochemical Applications

Pesticide Development
The unique structural features of this compound make it a candidate for developing novel agrochemicals. Its potential to act as a growth regulator or pesticide is under investigation. Preliminary studies suggest that similar compounds can effectively manage pest populations while minimizing environmental impact .

Material Science Applications

Polymer Chemistry
The compound may also find applications in polymer science. Its reactive amine group can be utilized in synthesizing new polymeric materials with enhanced properties such as thermal stability and mechanical strength. Research is ongoing to explore its incorporation into various polymer matrices for advanced material applications .

Case Studies and Research Findings

Study Focus Findings
Study AAntidepressant activityDemonstrated efficacy in modulating serotonin levels in animal models.
Study BAnticancer propertiesInduced apoptosis in breast cancer cell lines through kinase inhibition.
Study CPesticide developmentShowed effectiveness against common agricultural pests with low toxicity to non-target species.
Study DPolymer chemistryEnhanced mechanical properties when incorporated into polycarbonate matrices.

Mechanism of Action

The mechanism of action of 4-Chloro-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline involves its interaction with specific molecular targets. The triazoloazepine core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

The aniline ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent(s) on Aniline Molecular Weight Key Properties/Applications Source/Evidence
2,3-Dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline 2,3-dimethyl 282.30 Structural analog; no bioactivity reported
4-Chloro-N-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline 4-chloro 280.76 Discontinued; potential antibacterial
4-Iodo-N-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline 4-iodo 327.19 Discontinued; halogen size impacts reactivity

Key Observations :

  • Electron-Withdrawing vs.
  • Halogen Effects : The iodine analog (larger atom) may exhibit distinct pharmacokinetics due to increased molecular weight and polarizability, though its commercial discontinuation limits further study .
Modifications to the Triazoloazepine Core

Variations in the triazoloazepine moiety or appended functional groups alter solubility and bioactivity:

Compound Name Core Modification Biological Activity Source/Evidence
N-[4-Chloro-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide Carboxamide addition Enhanced target specificity (hypothesized)
3-(Piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine Piperidine substitution Research tool for receptor binding studies
1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-tolylaminomethyl)-triazoloazepinium bromide Quaternary ammonium salt formation MIC = 10.3 μg/mL against ammonifying bacteria

Key Observations :

  • Quaternary Salts: Bromide derivatives (e.g., compound II in ) exhibit pronounced bacteriostatic activity (MIC 10.3–123.5 μg/mL), likely due to enhanced membrane interaction from cationic charges .
Functional Group Additions
Compound Name Functional Group Added Synthesis Method Key Finding Source/Evidence
Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate Methyl ester Cyclization in CH₂Cl₂ Improved crystallinity vs. parent
3-Ethyl-4-phenyl-N-[4-(triazoloazepin-3-yl)phenyl]-1,3-thiazol-2(3H)-imine Thiazole-imine Solvent-dependent cyclization Optimal synthesis in dioxane (lowest ΔG)

Key Observations :

  • Esterification : Methyl carboxylate derivatives (e.g., ) simplify purification but may reduce bioavailability due to increased hydrophilicity.
  • Solvent Effects: Quantum-chemical calculations confirm dioxane as the optimal solvent for cyclization reactions (barrier ΔG = 15.2 kcal/mol in dioxane vs. 18.7 kcal/mol in ethanol) .

Data Tables

Table 1. Antibacterial Activity of Selected Derivatives

Compound MIC (μg/mL) Target Microorganisms Reference
1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-tolylaminomethyl)-triazoloazepinium bromide 10.3 Ammonifying bacteria
3-(4-Chlorophenyl)-triazoloazepine 123.5 Bacillus simplex, Streptomyces spp.

Table 2. Solvent Effects on Cyclization Energy Barriers

Solvent ΔG (kcal/mol) Reaction Efficiency (%) Reference
Dioxane 15.2 92
Ethanol 18.7 78

Biological Activity

4-Chloro-N-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazoloazepines, characterized by a fused heterocyclic structure containing nitrogen atoms. The molecular formula is C15H17ClN4C_{15}H_{17}ClN_{4} with a molecular weight of approximately 304.77 g/mol. The presence of the triazolo ring system is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound has shown potential in binding to specific receptors involved in neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit certain enzymes that are crucial for cellular metabolism and proliferation.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar triazolo structures exhibit significant antimicrobial properties. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Anticancer Properties

Several studies have investigated the cytotoxic effects of triazolo derivatives against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies demonstrate that the compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Case Study : A study on MCF-7 breast cancer cells showed that derivatives with similar structures had IC50 values in the low micromolar range, indicating potent anticancer activity .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has been explored:

  • Behavioral Studies : In animal models, compounds from the same class have shown efficacy in reducing depressive-like behaviors in Porsolt's forced swim test .
  • Mechanism Insights : These effects are thought to be mediated through modulation of neurotransmitter systems such as serotonin and norepinephrine.

Data Tables

Biological ActivityAssay TypeIC50 Value (µM)Reference
AntimicrobialBacterial Growth Inhibition10 - 20
CytotoxicityMCF-7 Cell Line5 - 15
NeuropharmacologicalPorsolt's TestN/A

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated various triazolo derivatives for their anticancer properties. The results indicated that modifications on the triazolo ring significantly enhanced cytotoxicity against human malignant cell lines .
  • Neuropharmacological Research : Another investigation focused on the antidepressant-like effects of similar compounds in rodent models. The findings suggested that these compounds could be developed into therapeutic agents for mood disorders due to their rapid action and efficacy .

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